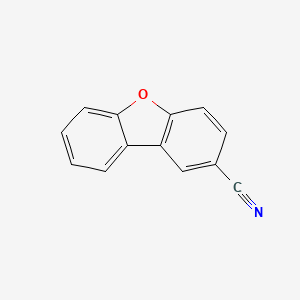

![molecular formula C25H29F2N9O3 B2518192 2-氨基-6-氟-N-(5-氟-4-(4-(4-(氧杂环-3-基)哌嗪-1-羰基)哌啶-1-基)吡啶-3-基)吡唑并[1,5-a]嘧啶-3-甲酰胺 CAS No. 1613191-99-3](/img/structure/B2518192.png)

2-氨基-6-氟-N-(5-氟-4-(4-(4-(氧杂环-3-基)哌嗪-1-羰基)哌啶-1-基)吡啶-3-基)吡唑并[1,5-a]嘧啶-3-甲酰胺

描述

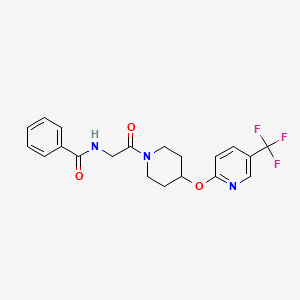

2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C25H29F2N9O3 and its molecular weight is 541.564. The purity is usually 95%.

BenchChem offers high-quality 2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Treatment for Advanced Solid Tumors

Gartisertib has been used in clinical trials for the treatment of advanced solid tumors. However, unexpected liver toxicity prevented further dose escalation, potentially limiting antitumor activity .

Combination Therapy with DNA Damaging Agents

Gartisertib has been shown to enhance the chemotherapeutic activity of widely used DNA damaging agents. It significantly synergizes with topotecan and irinotecan in patient-derived tumor organoids and xenograft models .

Treatment for Glioblastoma

Gartisertib has been used in combination with temozolomide and radiation in patient-derived glioblastoma cell lines. It has shown to potently reduce the cell viability of glioblastoma cell lines .

Treatment for Replication Stress in Cancer Cells

Gartisertib has been shown to kill cancer cells by inducing cellular catastrophe and DNA damage. It is highly potent among the clinically developed ATR inhibitors .

Potential Biomarker for Treatment Response

Replication stress (RepStress) and neuroendocrine (NE) gene expression signatures are significantly associated with a response to gartisertib treatment .

Treatment for Triple-Negative Breast Cancer

In combination with PARP inhibitors, tumor regression could be observed in triple-negative breast cancer xenograft models .

Treatment for Alternative Lengthening of Telomeres (ALT)

In monotherapy efficacy studies, gartisertib showed tumor stasis to regression in tumor models with alternative lengthening of telomeres (ALT) .

作用机制

Target of Action

Gartisertib, also known as M-4344, 2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, or VX-803, primarily targets the Ataxia Telangiectasia and Rad3-related protein (ATR) . ATR is a key kinase of the DNA damage response (DDR), which plays a pivotal role in maintaining genomic integrity .

Mode of Action

Gartisertib acts as an oral inhibitor of ATR . It interacts with ATR, inhibiting its function and thereby disrupting the DDR mechanism . This disruption can lead to cell cycle arrest and DNA repair pathways, which can restrict the DNA-damaging effects of certain treatments .

Biochemical Pathways

The inhibition of ATR by gartisertib affects the DDR pathway, which is a complex surveillance and signaling network evolved to maintain genomic integrity . The DDR pathway is controlled by three related kinases: Ataxia-telangiectasia mutated (ATM), DNA-dependent protein kinase (DNA-PK), and ATR . Gartisertib’s action on ATR can lead to increased genomic instability, potentially leading to the development of malignancies .

Pharmacokinetics

Gartisertib is generally well-tolerated at lower doses . This unexpected liver toxicity prevented further dose escalation . The exposure to gartisertib generally increased dose-dependently without accumulation .

Result of Action

Gartisertib has shown potent antitumor activity in several cancer cell lines, patient-derived tumor organoids, and mouse xenografts . It has been found to reduce the cell viability of glioblastoma cell lines, where sensitivity was associated with the frequency of DDR mutations and higher expression of the G2 cell cycle pathway .

Action Environment

The action of gartisertib can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic agents can enhance the cell death caused by gartisertib .

属性

IUPAC Name |

2-amino-6-fluoro-N-[5-fluoro-4-[4-[4-(oxetan-3-yl)piperazine-1-carbonyl]piperidin-1-yl]pyridin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29F2N9O3/c26-16-9-30-23-20(22(28)32-36(23)12-16)24(37)31-19-11-29-10-18(27)21(19)34-3-1-15(2-4-34)25(38)35-7-5-33(6-8-35)17-13-39-14-17/h9-12,15,17H,1-8,13-14H2,(H2,28,32)(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYHKBLKSXWOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3COC3)C4=C(C=NC=C4NC(=O)C5=C6N=CC(=CN6N=C5N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29F2N9O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1613191-99-3 | |

| Record name | Gartisertib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613191993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GARTISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OM98IUD1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate](/img/structure/B2518110.png)

![2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518114.png)

![3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2518118.png)

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropan-1-one](/img/structure/B2518121.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2518122.png)

![3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2518127.png)

![2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2518131.png)